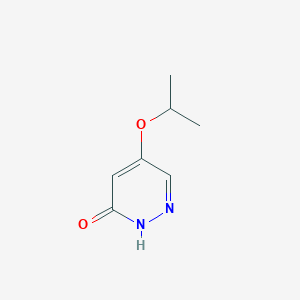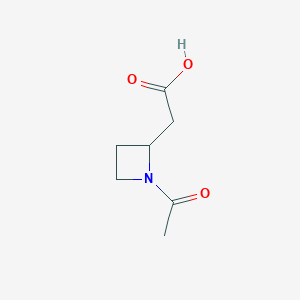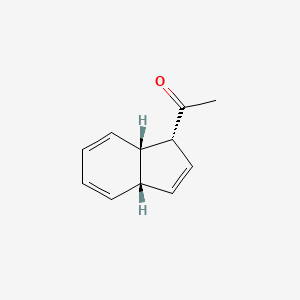![molecular formula C9H8N2O B11918368 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde CAS No. 1315363-66-6](/img/structure/B11918368.png)
3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of a fused bicyclic system with an imidazole ring and a pyridine ring, along with a methyl group at the 3-position and an aldehyde group at the 8-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde can be achieved through various methods, including condensation reactions, multicomponent reactions, and oxidative coupling. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid.
Reduction: 3-Methylimidazo[1,2-a]pyridine-8-methanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the imidazo[1,2-a]pyridine core can interact with various biological pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: The parent compound without the methyl and aldehyde substituents.
2-Methylimidazo[1,2-a]pyridine: Similar structure with a methyl group at the 2-position instead of the 3-position.
3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: Similar structure with the aldehyde group at the 2-position instead of the 8-position.
Uniqueness: 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influence its chemical reactivity and biological activity. The presence of the aldehyde group at the 8-position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
1315363-66-6 |
|---|---|
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
3-methylimidazo[1,2-a]pyridine-8-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-7-5-10-9-8(6-12)3-2-4-11(7)9/h2-6H,1H3 |
Clave InChI |
HXQHLNHSSQAGEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2N1C=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)


![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)


![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)




![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)
